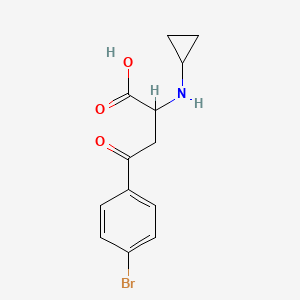

4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a bromophenyl group, a cyclopropylamino group, and a 4-oxobutanoic acid group . These groups are common in many organic compounds and have various applications in chemical synthesis .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions such as Suzuki–Miyaura coupling, which is commonly used in the synthesis of boronic acids . Other reactions that might be involved include protodeboronation of pinacol boronic esters and reactions involving bromophenyl groups .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The bromophenyl group would likely contribute to the aromaticity of the compound, while the cyclopropylamino and 4-oxobutanoic acid groups would likely introduce elements of polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could potentially undergo reactions such as electrophilic aromatic substitution . The cyclopropylamino and 4-oxobutanoic acid groups could also participate in various reactions .科学的研究の応用

Enzyme Inhibition and Medicinal Chemistry

One significant area of application involves the inhibition of specific enzymes. For instance, derivatives of 4-substituted 2,4-dioxobutanoic acids, including compounds closely related to 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid, have been identified as potent inhibitors of glycolic acid oxidase, an enzyme relevant in metabolic disorders (Williams et al., 1983). This finding indicates potential therapeutic applications in treating diseases associated with glycolic acid accumulation.

Another research area focuses on the synthesis of novel surfactants and the investigation of their properties. A study detailed the synthesis of a new surfactant containing a benzene spacer, derived from 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, via a copper-catalyzed cross-coupling reaction. This compound exhibited unusual large-diameter premicellar aggregation, suggesting unique applications in materials science and nanochemistry (Chen et al., 2013).

Organic Synthesis and Chemical Biology

In the realm of organic synthesis, research has been conducted on the palladium-catalyzed sequential carbon-carbon bond cleavage and formation, producing arylated benzolactones. Such methodologies could potentially utilize or be related to the structural motifs found in this compound, demonstrating its relevance in the synthesis of complex organic molecules (Matsuda et al., 2008).

Furthermore, the synthesis and analysis of compounds for the detection of organophosphorous insecticides in fruit samples have utilized derivatives of 4-oxobutanoic acid. These studies contribute to the development of sensitive and selective analytical methods for environmental and food safety monitoring (Zhang et al., 2008).

Bioactivity and Drug Development

The exploration of heterocyclic compounds derived from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid for potential antibacterial activities underscores the chemical's utility in drug discovery. These efforts aim to develop novel antimicrobial agents by harnessing the unique chemical structure of the compound as a scaffold for further modifications (El-Hashash et al., 2015).

将来の方向性

特性

IUPAC Name |

4-(4-bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-9-3-1-8(2-4-9)12(16)7-11(13(17)18)15-10-5-6-10/h1-4,10-11,15H,5-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLJVGVRVMHPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2642744.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)

![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)

![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)

![Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)